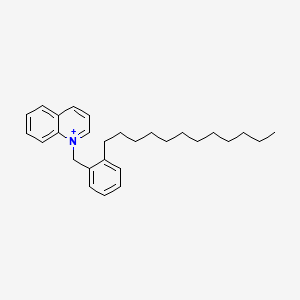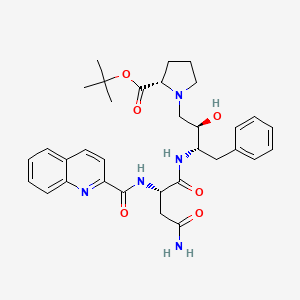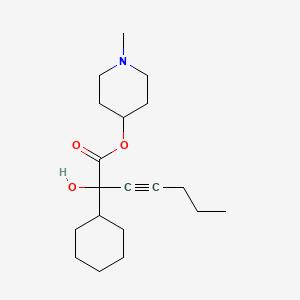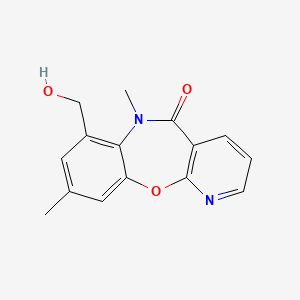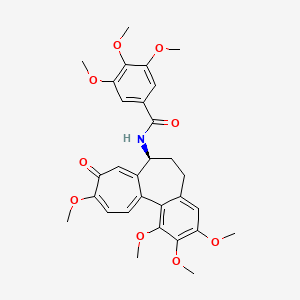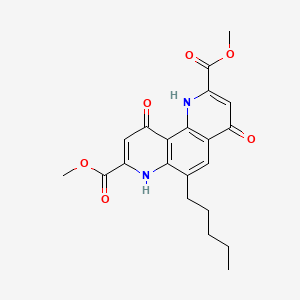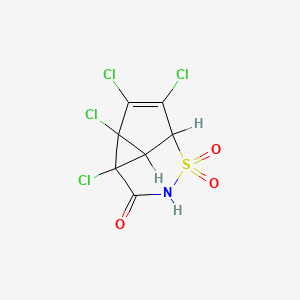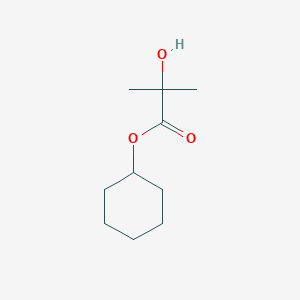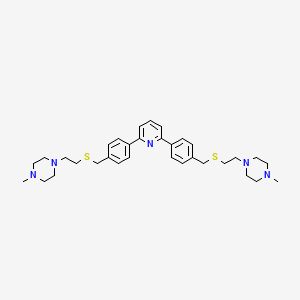
Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine core linked to a pyridine ring and phenylene groups through methylene and thioether linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis
Industrial Production Methods
Industrial production methods for piperazine derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under appropriate conditions.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simple piperazine derivative with a wide range of biological activities.
1-(2-Pyridyl)piperazine: A piperazine derivative with a pyridine ring, similar to the compound .
4-Methylpiperazine: A piperazine derivative with a methyl group, similar to the compound .
Uniqueness
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylenethio-2,1-ethanediyl))bis(4-methyl-) is unique due to its complex structure, which combines a piperazine core with pyridine and phenylene groups through methylene and thioether linkages. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
129225-06-5 |
|---|---|
Fórmula molecular |
C33H45N5S2 |
Peso molecular |
575.9 g/mol |
Nombre IUPAC |
1-methyl-4-[2-[[4-[6-[4-[2-(4-methylpiperazin-1-yl)ethylsulfanylmethyl]phenyl]pyridin-2-yl]phenyl]methylsulfanyl]ethyl]piperazine |
InChI |
InChI=1S/C33H45N5S2/c1-35-14-18-37(19-15-35)22-24-39-26-28-6-10-30(11-7-28)32-4-3-5-33(34-32)31-12-8-29(9-13-31)27-40-25-23-38-20-16-36(2)17-21-38/h3-13H,14-27H2,1-2H3 |
Clave InChI |
RRNJUPWYWPYOAG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCSCC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)CSCCN5CCN(CC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


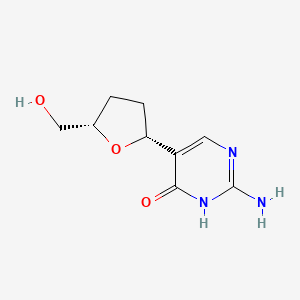
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
